Cas no 1426320-25-3 (6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid)

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid is a specialized organic compound featuring a pyrimidine core substituted with a carboxylic acid group and a phenyl ring bearing chloro and cyclopropyl(methyl)amino functionalities. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (cyclopropyl(methyl)amino) groups on the phenyl ring may enhance its reactivity in targeted chemical transformations. The carboxylic acid moiety offers versatility for further derivatization, such as amide or ester formation. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry applications.
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid structure
1426320-25-3 structure
Product Name:6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid
CAS No:1426320-25-3
MF:C15H14ClN3O2
MW:303.743562221527
CID:3167515
PubChem ID:71282675
Update Time:2025-10-29

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid
    • SB58408
    • SCHEMBL14742076
    • 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylicacid
    • 1426320-25-3
    • Inchi: 1S/C15H14ClN3O2/c1-19(10-3-4-10)14-5-2-9(6-11(14)16)12-7-13(15(20)21)18-8-17-12/h2,5-8,10H,3-4H2,1H3,(H,20,21)
    • InChI Key: ZXDKEXDBLUBBCU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2C=C(C(=O)O)N=CN=2)C=CC=1N(C)C1CC1

Computed Properties

  • Exact Mass: 303.0774544Da
  • Monoisotopic Mass: 303.0774544Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66.3Ų

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid Pricemore >>

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Additional information on 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid

6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid: A Comprehensive Overview

The compound 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid (CAS No. 1426320-25-3) has emerged as a significant molecule in the field of medicinal chemistry and drug discovery. This compound, with its unique structural features, has garnered attention due to its potential applications in treating various diseases, particularly those involving kinase signaling pathways. The pyrimidine core of the molecule is a well-known scaffold in pharmaceuticals, and the presence of a chloro group and a cyclopropyl(methyl)amino substituent adds complexity and functionality to its structure.

Recent studies have highlighted the importance of kinase inhibitors in cancer therapy, and this compound has shown promising activity against several kinases, including Src, Abl, and Vegfr kinases. The carboxylic acid group at the 4-position of the pyrimidine ring plays a crucial role in binding to the ATP pocket of these kinases, making it a potential lead compound for developing anti-cancer drugs. The chloro substituent at position 3 of the phenyl ring enhances the molecule's lipophilicity, improving its bioavailability and pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that includes nucleophilic aromatic substitution, amination, and oxidation reactions. Researchers have optimized the synthetic pathway to achieve high yields and purity, ensuring scalability for preclinical and clinical studies. The use of cyclopropyl(methyl)amine as an intermediate introduces steric hindrance, which is beneficial for improving selectivity towards specific kinase targets.

In terms of biological activity, this compound has demonstrated potent inhibitory effects on various cancer cell lines, particularly those with mutations in the EGFR pathway. Preclinical studies have shown that it effectively inhibits tumor growth in mouse models without causing significant toxicity to normal cells, indicating a favorable safety profile. The phenyl group's substitution pattern (chloro at position 3 and amino group at position 4) is critical for achieving this balance between efficacy and safety.

The structural uniqueness of this compound also makes it a valuable tool for studying kinase signaling pathways in cellular systems. Its ability to modulate downstream signaling cascades such as Ras/MAPK and PI3K/Akt has been extensively studied using advanced techniques like X-ray crystallography and molecular docking simulations. These studies have provided insights into the molecular mechanisms underlying its anti-cancer activity.

Furthermore, computational studies have revealed that the cyclopropyl(methyl)amino group contributes significantly to the molecule's binding affinity by forming key hydrogen bonds with critical residues in the kinase active site. This understanding has guided further optimization efforts aimed at enhancing potency and selectivity.

In conclusion, 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid represents a promising lead compound in oncology research due to its unique structure, potent kinase inhibitory activity, and favorable pharmacokinetic properties. Continued research into its mechanisms of action and further optimization are expected to pave the way for its development as an effective therapeutic agent against various cancers.

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